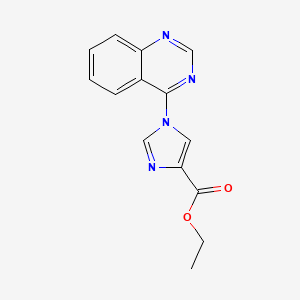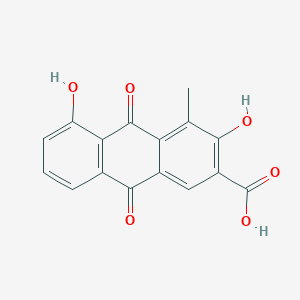
2-Anthracenecarboxylic acid, 9,10-dihydro-3,5-dihydroxy-4-methyl-9,10-dioxo-
説明
2-Anthracenecarboxylic acid, 9,10-dihydro-3,5-dihydroxy-4-methyl-9,10-dioxo (2-ACM9D) is a synthetic compound that has recently been studied for its potential applications in scientific research. 2-ACM9D is a derivative of anthracene, which is a naturally occurring polycyclic aromatic hydrocarbon (PAH). 2-ACM9D is a light yellow crystalline solid that is soluble in water and other organic solvents. It has been used in a variety of research applications, such as drug development, biochemistry, and environmental science.
科学的研究の応用
Antipsoriatic Properties and Redox Modulation
A series of novel carboxylic and hydroxamic acids derived from 1,8-dihydroxy-9(10H)-anthracenone demonstrated significant antipsoriatic properties along with enzyme inhibitory and antiproliferative activities. These compounds, through their structural modifications, exhibited increased inhibitory activity against 5-lipoxygenase and retained antiproliferative effects, while reducing prooxidant properties and exhibiting antioxidant capabilities, in contrast to the traditional antipsoriatic drug, anthralin (Müller & Prinz, 1997).
Substituent Effects and Synthesis
Research on isomeric dichloroethano-bridged anthracene derivatives highlighted the significance of geometric arrangements in determining the rates of base-catalyzed hydrolyses and reactions with diphenyldiazomethane. This study provides insights into the angular dependence of substituent effects within the anthracene framework (Grubbs et al., 1971).
Resolution and Chiral Applications
The resolution of racemic 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid using (S)-proline resulted in the isolation of optically active isomers, demonstrating the compound's potential in chiral synthesis and applications (Ramanathan & Periasamy, 1998).
Opto-electronic Material Development
Dihydroxy-9,10-dihydroanthracene's synthesis from 1,8-dihydroxy-9,10-anthraquinone presents it as a promising intermediate in creating organic opto-electronic materials, highlighting its role in advancing materials science and technology (Shi-jun Zheng, 2005).
Biomimetic Synthesis
The intramolecular condensation of certain derivatives under basic conditions led to the formation of dihydroxyanthraquinones, a process that mimics natural synthesis pathways and can be applied in the biomimetic synthesis of complex organic molecules (Uno et al., 2001).
作用機序
Target of Action
The primary target of this compound, also known as Rhein It is known to induce a necrosis-apoptosis switch in injured pancreatic acinar cells , suggesting that it may interact with cellular components involved in cell death pathways.
Mode of Action
It is known to demonstrate anti-arthritic activity without inhibiting prostaglandin synthesis , indicating that it may exert its effects through alternative inflammatory pathways
Pharmacokinetics
Its pharmacokinetics have been studied , suggesting that it is absorbed and distributed within the body, metabolized, and eventually excreted
Result of Action
Rhein has been shown to induce a switch from necrosis to apoptosis in injured pancreatic acinar cells . This suggests that it may have a protective effect on these cells, potentially limiting the extent of injury and promoting cell survival.
生化学分析
Biochemical Properties
The biochemical properties of 2-Anthracenecarboxylic acid, 9,10-dihydro-3,5-dihydroxy-4-methyl-9,10-dioxo-, are not fully understood yet. It is known that it has interesting magnetic and luminescent properties
Cellular Effects
Molecular Mechanism
The molecular mechanism of action of 2-Anthracenecarboxylic acid, 9,10-dihydro-3,5-dihydroxy-4-methyl-9,10-dioxo-, is not yet fully elucidated. It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of 2-Anthracenecarboxylic acid, 9,10-dihydro-3,5-dihydroxy-4-methyl-9,10-dioxo-, in laboratory settings are not well-documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of 2-Anthracenecarboxylic acid, 9,10-dihydro-3,5-dihydroxy-4-methyl-9,10-dioxo-, at different dosages in animal models have not been reported. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Transport and Distribution
The transport and distribution of 2-Anthracenecarboxylic acid, 9,10-dihydro-3,5-dihydroxy-4-methyl-9,10-dioxo-, within cells and tissues are not well-understood. Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
特性
IUPAC Name |
3,5-dihydroxy-4-methyl-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O6/c1-6-11-8(5-9(13(6)18)16(21)22)14(19)7-3-2-4-10(17)12(7)15(11)20/h2-5,17-18H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKISYDZIAJHSTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1O)C(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



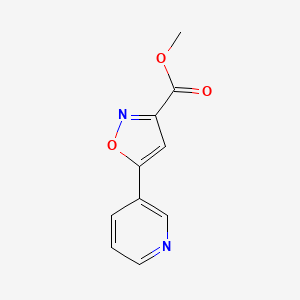
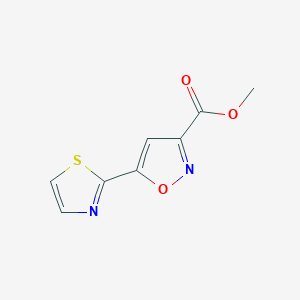
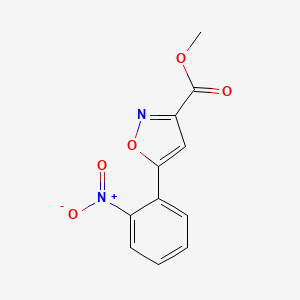

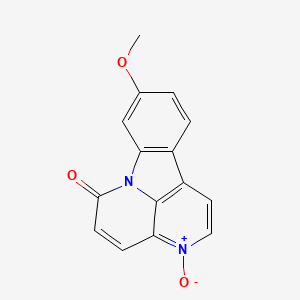
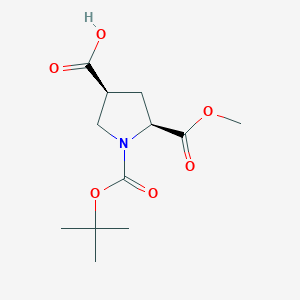
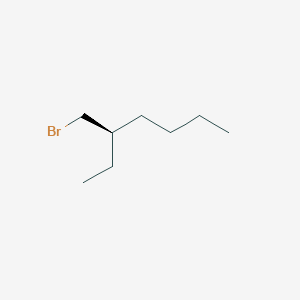
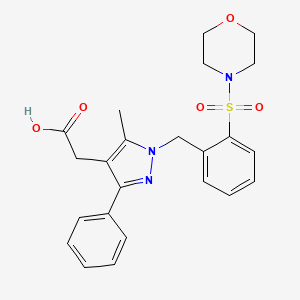
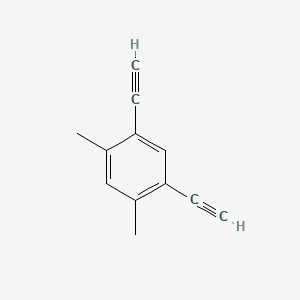
![4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027758.png)
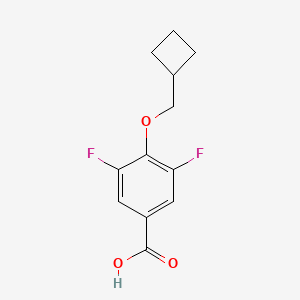
![Ethyl 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate](/img/structure/B3027760.png)
